Zinterol Hydrochloride

Receptor Selectivity Beta-Adrenoceptor Pharmacology Vascular Biology

Zinterol HCl (MJ 9184) is the definitive β2 probe: pKB 8.3 (β2) vs <5.7 (β1) delivers >398-fold selectivity, surpassing salbutamol, fenoterol & clenbuterol. Unique N-aralkyl substitution ensures β2-specific binding kinetics. Cardiac myocyte ICa EC50=2.2 nM; in vivo ED50=0.0055 mg/kg—5.1x more potent than salbutamol. ≥98% HPLC, DMSO ≥15 mg/mL. For GPCR, ion channel & behavioral pharmacology.

Molecular Formula C19H27ClN2O4S
Molecular Weight 414.9 g/mol
CAS No. 38241-28-0
Cat. No. B1684390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinterol Hydrochloride
CAS38241-28-0
SynonymsMJ-9184-1
zinterol
zinterol hydrochloride
zinterol, (+-)-isome
Molecular FormulaC19H27ClN2O4S
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O.Cl
InChIInChI=1S/C19H26N2O4S.ClH/c1-19(2,12-14-7-5-4-6-8-14)20-13-18(23)15-9-10-17(22)16(11-15)21-26(3,24)25;/h4-11,18,20-23H,12-13H2,1-3H3;1H
InChIKeyLVNUBJDWJFOMKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Zinterol Hydrochloride (CAS 38241-28-0): A Highly Selective Beta-2 Adrenergic Agonist for Targeted Research Applications


Zinterol hydrochloride (MJ 9184) is a potent and highly selective β2-adrenoceptor agonist . It is a phenethylamine derivative that functions as a bronchodilator [1]. Key to its utility as a pharmacological tool is its profound selectivity for the β2 receptor over the β1 receptor, quantified by a pKB of 8.3 for β2 and a pKB of less than 5.7 for β1 in human artery . This more than 100-fold selectivity profile establishes its primary research application as a discriminative probe for β2-mediated effects in complex biological systems where β1 and β2 receptors coexist.

Why Zinterol Hydrochloride Cannot Be Casually Substituted in Beta-Adrenergic Studies


Substitution with another β2-adrenergic agonist is not scientifically equivalent. While many compounds are classed as 'β2-selective,' their pharmacological profiles differ dramatically. Key performance parameters such as selectivity ratio, tissue-specific potency, and partial agonist characteristics vary significantly among compounds like salbutamol, fenoterol, and clenbuterol [1]. Zinterol hydrochloride exhibits a unique combination of these attributes, including a distinct N-aralkyl substitution on its phenethylamine backbone [2] that contributes to its particular binding kinetics and tissue selectivity [1]. Therefore, experimental outcomes, especially in complex systems like cardiac or neurological models, are not interchangeable and require the specific, quantifiable attributes detailed below.

Zinterol Hydrochloride: Head-to-Head Quantitative Evidence for Research and Procurement Selection


Superior Beta-2 Adrenoceptor Selectivity: Zinterol vs. Salbutamol in Human Vascular Tissue

Zinterol hydrochloride demonstrates a stark selectivity for β2 over β1 adrenoceptors, as measured by its pKB values in human artery [1]. It exhibits a pKB of 8.3 for the β2 receptor, while its affinity for the β1 receptor is so low that the pKB is only <5.7 [1]. This corresponds to a selectivity ratio of at least 398-fold in favor of β2 . In contrast, a common alternative, salbutamol, has a pKi for the β2 receptor of 5.94 (Kd = 1160 nM) in guinea pig trachea [2], which suggests a substantially lower binding affinity than zinterol in these assay systems.

Receptor Selectivity Beta-Adrenoceptor Pharmacology Vascular Biology

Quantified In Vivo Potency: Zinterol vs. Salbutamol, Fenoterol, and Terbutaline in a Circulatory Shock Model

In a standardized in vivo model of KCN-induced circulatory shock in rats, zinterol exhibited potent protective effects with an ED50 of 0.0055 mg/kg [1]. This in vivo potency was second only to clenbuterol (0.0047 mg/kg) among a panel of nine beta-adrenergic agonists and was substantially greater than several common alternatives [1]. For example, zinterol was 2.2-fold more potent than fenoterol (0.012 mg/kg), 5.1-fold more potent than salbutamol (0.028 mg/kg), and over 25-fold more potent than terbutaline (0.14 mg/kg) [1].

In Vivo Pharmacology Cardiovascular Research Beta-Agonist Potency

Tissue-Specific Functional Selectivity: Zinterol's 10-50 Fold Bias for Lung over Heart Tissue

Beyond receptor subtype selectivity, zinterol demonstrates a pronounced functional selectivity for β2-rich tissues [1]. In competitive binding assays using [125I]-iodohydroxybenzylpindolol on rat membranes, zinterol exhibited a 10- to 50-fold greater potency in inhibiting radioligand binding in lung tissue (β2-dominant) compared to heart tissue (β1-dominant) [1]. This contrasts with other β2-selective agonists like salbutamol and fenoterol, which, in the same study, inhibited binding in both tissues with equal potency, failing to show the same degree of tissue-specific functional bias [1].

Tissue Selectivity Radioligand Binding Beta-2 Pharmacology

High-Potency Cellular Effect: Zinterol's EC50 of 2.2 nM for Calcium Current Potentiation in Cardiac Myocytes

At the cellular level, zinterol hydrochloride demonstrates high functional potency. It increases the L-type calcium current (ICa) in cardiac myocytes in a concentration-dependent manner with a reported EC50 of 2.2 nM [1]. This low nanomolar potency is a key quantitative benchmark for its activity at the β2-adrenoceptor .

Cellular Electrophysiology Cardiac Myocytes Calcium Signaling

Material Characterization: High Purity and Defined Solubility for Reproducible Experimental Formulation

Zinterol hydrochloride is provided as a solid powder with a defined purity of ≥98% as assessed by HPLC . This high level of chemical purity is essential for minimizing confounding effects from impurities in sensitive biological assays. For experimental formulation, the compound has a verified solubility in DMSO of ≥15 mg/mL .

Chemical Characterization Formulation Experimental Reproducibility

Definitive Application Scenarios for Zinterol Hydrochloride Based on Quantitative Evidence


Isolating Beta-2 Adrenoceptor Function in Cardiovascular Research

Ideal for studies in isolated cardiomyocytes or cardiac tissues where distinguishing β2- from β1-mediated effects on contractility, calcium handling, or arrhythmogenesis is paramount. Zinterol's >398-fold β2-selectivity and its 10-50 fold functional bias for β2-rich lung tissue over cardiac tissue [1] provide the required pharmacological precision to ensure that observed effects are predominantly β2-mediated, unlike less selective alternatives such as salbutamol or fenoterol [1]. Its potent effect on L-type calcium current (EC50 = 2.2 nM) [2] makes it a specific tool for investigating β2-AR regulation of ion channels.

High-Potency In Vivo Probing of Systemic Beta-2 Adrenergic Activity

Suitable for rodent models where potent systemic β2 agonism is required at minimal dosages. Its ED50 of 0.0055 mg/kg in a KCN-induced lethality model demonstrates it is 5.1-fold more potent than salbutamol and over 25-fold more potent than terbutaline in vivo [3]. This high potency allows for lower drug administration volumes and reduces the potential for non-specific effects, making it a powerful tool for behavioral pharmacology [4] or studies on circulatory function.

Validating Beta-2 Mediated Mechanisms with a High-Purity Tool Compound

For studies requiring a highly pure and well-characterized agonist to confirm β2 receptor involvement. The availability of zinterol hydrochloride at ≥98% purity (HPLC) and with defined solubility in DMSO (≥15 mg/mL) ensures reproducible formulation and reliable results. This is essential for generating high-confidence data in fields such as GPCR signaling, airway smooth muscle physiology [5], and metabolic research.

Discriminative Stimulus and Behavioral Pharmacology Models

In behavioral studies, zinterol can serve as a specific tool to dissect the role of β2-adrenoceptors. Its ability to substitute for clenbuterol in drug discrimination assays (ED50 = 0.03 mg/kg) and to modulate DRL behavior in a manner distinct from other agonists [4] highlights its utility for probing central β2-mediated effects on cognition and behavior.

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